molecular formula C27H29O2P B14216900 4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one CAS No. 821770-31-4

4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one

Cat. No.: B14216900
CAS No.: 821770-31-4
M. Wt: 416.5 g/mol
InChI Key: RMXBUQPRUJTJSQ-UHFFFAOYSA-N
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Description

4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one is a complex organic compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms The structure of this compound includes a phosphoryl group (P=O) attached to a heptenone backbone, which is further substituted with phenyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one typically involves the reaction of diphenylphosphine oxide with appropriate alkenes and ketones under controlled conditions. One common method involves the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to form the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be further oxidized to form higher oxidation state compounds.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with metal ions and other electrophilic species, making it an effective ligand in coordination complexes. The compound can also participate in redox reactions, where it acts as an electron donor or acceptor, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one is unique due to its specific combination of functional groups and structural features. The presence of both the phosphoryl group and the heptenone backbone provides distinct reactivity and potential applications that are not observed in simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

821770-31-4

Molecular Formula

C27H29O2P

Molecular Weight

416.5 g/mol

IUPAC Name

4-diphenylphosphoryl-2,4-dimethyl-7-phenylhept-6-en-3-one

InChI

InChI=1S/C27H29O2P/c1-22(2)26(28)27(3,21-13-16-23-14-7-4-8-15-23)30(29,24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-20,22H,21H2,1-3H3

InChI Key

RMXBUQPRUJTJSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(CC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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